molecular formula C23H25N9O B608459 Lanraplenib CAS No. 1800046-95-0

Lanraplenib

Katalognummer: B608459
CAS-Nummer: 1800046-95-0
Molekulargewicht: 443.5 g/mol
InChI-Schlüssel: XCIGZBVOUQVIPI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Lanraplenib ist ein neuartiger, selektiver oraler Splenotyrosinkinase-Inhibitor. Es hat sich gezeigt, dass es vielversprechend bei der Behandlung von Autoimmunerkrankungen und bestimmten Krebsarten ist, indem es die Signalwege von Immunzellen moduliert. This compound ist insbesondere für sein Potenzial bei der Behandlung von systemischem Lupus erythematodes und akuter myeloischer Leukämie bekannt .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von this compound umfasst mehrere Schritte, darunter die Bildung seiner Kernstruktur und die anschließende Funktionalisierung. Die genauen Synthesewege und Reaktionsbedingungen sind urheberrechtlich geschützt und werden nicht im Detail öffentlich bekannt gegeben. Sie beinhalten im Allgemeinen die Verwendung fortschrittlicher organischer Synthesetechniken, um eine hohe Reinheit und Ausbeute zu gewährleisten .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound beinhaltet wahrscheinlich großtechnische organische Syntheseverfahren unter Verwendung automatisierter Reaktoren und strenger Qualitätskontrollmaßnahmen, um die Konsistenz und Wirksamkeit zu gewährleisten. Der Produktionsprozess ist so konzipiert, dass er skalierbar und kostengünstig ist, um sicherzustellen, dass die Verbindung in ausreichenden Mengen für den klinischen und kommerziellen Einsatz hergestellt werden kann .

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die bei den Reaktionen mit this compound verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern. Die Bedingungen für diese Reaktionen beinhalten typischerweise kontrollierte Temperaturen und pH-Werte, um optimale Reaktionsgeschwindigkeiten und Produktausbeuten zu gewährleisten .

Hauptsächlich gebildete Produkte

Die hauptsächlich aus diesen Reaktionen gebildeten Produkte hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann die Oxidation von this compound verschiedene oxidierte Metaboliten liefern, während Substitutionsreaktionen Derivate mit verschiedenen funktionellen Gruppen erzeugen können .

Wissenschaftliche Forschungsanwendungen

This compound hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen:

Wirkmechanismus

This compound entfaltet seine Wirkung durch selektive Hemmung der Splenotyrosinkinase, einer nicht-rezeptor-Tyrosinkinase, die an der Signaltransduktion von Immunzellen beteiligt ist. Durch die Blockierung der Splenotyrosinkinase-Aktivität stört this compound die Signalwege, die zur Aktivierung, Proliferation und zum Überleben von Immunzellen führen. Diese Hemmung trägt dazu bei, Entzündungen und immunvermittelte Schäden bei Krankheiten wie systemischem Lupus erythematodes und akuter myeloischer Leukämie zu reduzieren .

Wissenschaftliche Forschungsanwendungen

Lanraplenib has a wide range of scientific research applications:

Wirkmechanismus

Target of Action

Lanraplenib is a selective oral inhibitor of Spleen Tyrosine Kinase (SYK) . SYK is a non-receptor tyrosine kinase that mediates signaling from immunoreceptors, including the B cell receptor . It plays a crucial role in the pathogenesis of systemic lupus erythematosus (SLE) and lupus nephritis (LN), diseases where B cells are critical mediators .

Mode of Action

This compound interacts with its target, SYK, by inhibiting its activity. This inhibition blocks the signaling from immunoreceptors, including the B cell receptor . In human B cells in vitro, this compound inhibited B cell activating factor-mediated survival as well as activation, maturation, and immunoglobulin M production .

Biochemical Pathways

The inhibition of SYK by this compound affects multiple downstream pathways. In FLT3-ITD mutated AML cells, this compound was found to abrogate multiple downstream FLT3-ITD leukemogenic signaling pathways including JAK/STAT3/5, MAPK, mTOR, and OXPHOS .

Pharmacokinetics

The pharmacokinetic properties of this compound are still under investigation. It has been shown to have favorable pk, pd, and safety in healthy volunteers and patients with autoimmune diseases .

Result of Action

The inhibition of SYK by this compound has significant effects at the molecular and cellular levels. In vitro, it inhibited B cell activating factor-mediated survival as well as activation, maturation, and immunoglobulin M production . In vivo, treatment of NZB/W mice with this compound improved overall survival, prevented the development of proteinuria, and reduced blood urea nitrogen concentrations . Furthermore, it preserved kidney morphology and reduced glomerular IgG deposition .

Action Environment

The environment can influence the action, efficacy, and stability of this compound. For instance, during the acclimation and study periods, animals were housed in a laboratory environment with temperatures ranging 67–76°F and relative humidity of 30–70% . .

Biochemische Analyse

Biochemical Properties

Lanraplenib interacts with the SYK enzyme, a non-receptor tyrosine kinase that mediates signaling from immunoreceptors, including the B cell receptor . This compound inhibits SYK activity in platelets via the glycoprotein VI (GPVI) receptor without prolonging bleeding time in monkeys or humans .

Cellular Effects

In human B cells in vitro, this compound inhibits B cell activating factor-mediated survival as well as activation, maturation, and immunoglobulin M production . This suggests that this compound has a significant impact on cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting the activity of SYK . This inhibition blocks the progression of disease pathogenesis, such as lupus nephritis .

Temporal Effects in Laboratory Settings

Treatment of NZB/W mice with this compound improved overall survival, prevented the development of proteinuria, and reduced blood urea nitrogen concentrations . This indicates that this compound has long-term effects on cellular function observed in in vitro or in vivo studies.

Dosage Effects in Animal Models

The specific dosage effects of this compound in animal models are not mentioned in the available literature. It is known that treatment with this compound improved overall survival in NZB/W mice, a model of lupus nephritis .

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are not mentioned in the available literature. As a SYK inhibitor, this compound likely interacts with enzymes and cofactors involved in immunoreceptor signaling pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not mentioned in the available literature. As an orally active drug, this compound is likely absorbed in the gastrointestinal tract and distributed throughout the body .

Subcellular Localization

The subcellular localization of this compound is not mentioned in the available literature. As a SYK inhibitor, this compound likely acts in the cytoplasm where SYK is located .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of lanraplenib involves multiple steps, including the formation of its core structure and subsequent functionalization. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it generally involves the use of advanced organic synthesis techniques to ensure high purity and yield .

Industrial Production Methods

Industrial production of this compound likely involves large-scale organic synthesis processes, utilizing automated reactors and stringent quality control measures to maintain consistency and efficacy. The production process is designed to be scalable and cost-effective, ensuring that the compound can be produced in sufficient quantities for clinical and commercial use .

Analyse Chemischer Reaktionen

Types of Reactions

Lanraplenib undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and product yields .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various oxidized metabolites, while substitution reactions can produce derivatives with different functional groups .

Vergleich Mit ähnlichen Verbindungen

Lanraplenib wird mit anderen Splenotyrosinkinase-Inhibitoren wie Entospletinib und Fostamatinib verglichen. Obwohl all diese Verbindungen einen gemeinsamen Wirkmechanismus teilen, zeichnet sich this compound durch seine erhöhte Selektivität und günstigen pharmakokinetischen Eigenschaften aus. Dies macht es zu einem vielversprechenden Kandidaten für die Weiterentwicklung und den klinischen Einsatz .

Liste ähnlicher Verbindungen

Biologische Aktivität

Lanraplenib is a selective inhibitor of spleen tyrosine kinase (SYK), a non-receptor tyrosine kinase that plays a crucial role in B cell signaling and immune responses. This compound has garnered attention for its potential therapeutic applications in autoimmune diseases and hematological malignancies, particularly systemic lupus erythematosus (SLE), lupus nephritis (LN), and acute myeloid leukemia (AML). This article delves into the biological activity of this compound, highlighting its mechanisms of action, clinical findings, and implications for treatment.

This compound functions by inhibiting SYK, which is integral to B cell receptor (BCR) signaling pathways. By blocking SYK activity, this compound disrupts the survival, activation, and maturation processes of B cells. This inhibition is particularly relevant in conditions characterized by aberrant B cell activity, such as SLE and LN.

Key Findings from In Vitro Studies

  • B Cell Survival and Activation : In vitro experiments demonstrated that this compound significantly reduced B cell survival when stimulated by B cell activating factor (BAFF), with an effective concentration (EC50) of approximately 130 nM. This effect was observed in both human and murine B cells .
  • Immunoglobulin Production : The compound inhibited immunoglobulin M (IgM) production in activated B cells, indicating its potential to modulate humoral immunity .

Studies in Murine Models

Research utilizing the New Zealand black/white (NZB/W) mouse model of SLE revealed several important outcomes:

  • Survival and Disease Progression : Treatment with this compound improved overall survival rates and prevented the development of proteinuria, a common indicator of kidney damage in LN .
  • Renal Protection : Histological analysis showed that this compound preserved kidney morphology by reducing interstitial inflammation and glomerular damage. Specifically, it decreased glomerular IgG deposition and improved metrics such as glomerular diameter and protein cast severity .

Clinical Trials

This compound has been evaluated in various clinical settings:

  • Phase 1b/2 Trials in AML : A recent trial investigated this compound in combination with gilteritinib for patients with FLT3-mutated AML. Initial results indicated promising anti-leukemic activity and manageable safety profiles .
  • Autoimmune Diseases : In a multicenter study focusing on primary Sjögren's syndrome (SS), this compound was compared to other treatments like filgotinib and tirabrutinib. Although no significant biological activity was observed for this compound in this cohort, the study provided insights into its safety profile .

Summary of Clinical Findings

Study Type Indication Key Results
In VitroB Cell ActivationEC50 for survival inhibition: 130 nM
In VivoSLE/LN ModelImproved survival; reduced proteinuria; preserved renal histology
Phase 1b/2 TrialFLT3-mutated AMLFirst patient dosed; ongoing evaluation of safety and efficacy
Multicenter StudyPrimary Sjögren's SyndromeNo significant activity; safety outcomes assessed

Eigenschaften

IUPAC Name

6-(6-aminopyrazin-2-yl)-N-[4-[4-(oxetan-3-yl)piperazin-1-yl]phenyl]imidazo[1,2-a]pyrazin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N9O/c24-21-12-25-11-19(28-21)20-13-32-6-5-26-23(32)22(29-20)27-16-1-3-17(4-2-16)30-7-9-31(10-8-30)18-14-33-15-18/h1-6,11-13,18H,7-10,14-15H2,(H2,24,28)(H,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCIGZBVOUQVIPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2COC2)C3=CC=C(C=C3)NC4=NC(=CN5C4=NC=C5)C6=CN=CC(=N6)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N9O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1800046-95-0
Record name Lanraplenib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1800046950
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lanraplenib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14770
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name LANRAPLENIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A6U64OU57E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a solution of tert-butyl (6-(6-(bis(tert-butoxycarbonyl)amino)pyrazin-2-yl)imidazo[1,2-a]pyrazin-8-yl)(4-(4-(oxetan-3-yl)piperazin-1-yl)phenyl)carbamate XVI (200 mg, 0.269 mmol) in DCM (2 ml) was added TFA (0.5 ml, 6.578 mmol). The reaction was stirred at rt for 16 h, saturated sodium bicarbonate was added, extracted with EtOAC and purified on silica gel, eluted with 5% MeOH/EtOAc, 20% MeOH/EtOAc. The desired fractions were combined and concentrated to provide the title compound 2. LCMS-ESI+ (m/z): [M+H]+: 444.2. 1H NMR (300 MHz d6-DMSO) δ: 9.5 (s, 1H), 8.588 (s, 1H), 8.47 (s, 1H), 8.12 (d, 1H), 7.95-7.92 (d, 2H), 7.88 (s, 1H), 7.62 (s, 1H), 6.99-6.96 (d, 2H), 6.46 (s, 2H), 4.57-4.53 (m, 2H), 4.48-4.44 (m, 2H), 3.43 (m, 1H), 3.15-3.12 (m, 4H), 2.41-2.38 (m, 4H).
Name
tert-butyl (6-(6-(bis(tert-butoxycarbonyl)amino)pyrazin-2-yl)imidazo[1,2-a]pyrazin-8-yl)(4-(4-(oxetan-3-yl)piperazin-1-yl)phenyl)carbamate
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.